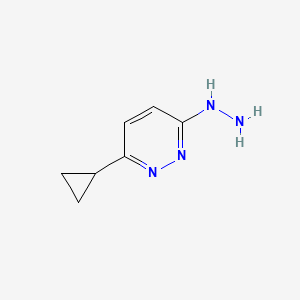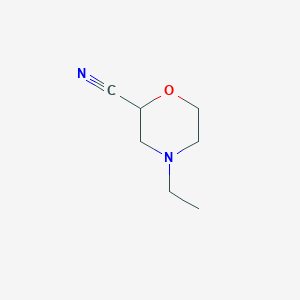
4-Ethylmorpholine-2-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to EMC often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of conformationally restricted and facially biased bridged morpholine derivatives fused to a phenanthrene ring system was prepared in a three-step sequence involving: (i) Voight rearrangement; (ii) stereoselective reduction of ketone and (iii) iodine mediated cyclisation .Molecular Structure Analysis
The molecular formula of EMC is C7H12N2O. The molecular weight is 140.18 g/mol. The structure of EMC includes a morpholine ring with a cyano group and an ethyl group attached to it.Aplicaciones Científicas De Investigación
Photovoltaic Properties
Research on derivatives of quinoline carbonitriles, similar to 4-Ethylmorpholine-2-carbonitrile, has demonstrated their potential in photovoltaic applications. For instance, the study of photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives revealed their suitability for organic–inorganic photodiode fabrication. These compounds exhibited significant photovoltaic properties, indicating their potential in the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antifungal Activities
The synthesis and biological activity studies of furan derivatives, including compounds structurally related to 4-Ethylmorpholine-2-carbonitrile, have shown promising antibacterial and antifungal activities. These compounds demonstrated effectiveness against a range of bacteria and fungi, suggesting their potential use in the development of new antibacterial and antifungal agents (Loğoğlu et al., 2010).
Carbon Dioxide (CO2) Gas Sensing
Ethynylated-thiourea derivatives, related to the chemical class of 4-Ethylmorpholine-2-carbonitrile, have been utilized as sensing layers for the detection of CO2 gas. These compounds showed a significant response to CO2, demonstrating their potential as effective materials for resistive-type CO2 gas sensors operated at room temperature (Daud, Wahid, & Khairul, 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
In terms of pharmacokinetics, the properties of a compound like 4-Ethylmorpholine-2-carbonitrile would depend on its specific chemical structure. Factors such as molecular weight, polarity, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other chemicals or enzymes. For example, the stability of organoboron reagents used in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions .
Propiedades
IUPAC Name |
4-ethylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGUCGTPTXSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



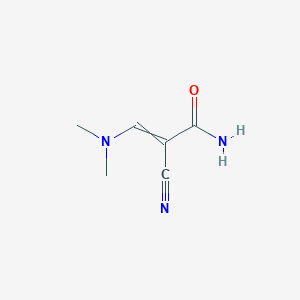
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
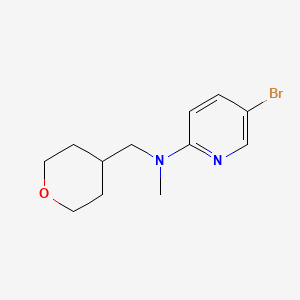
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
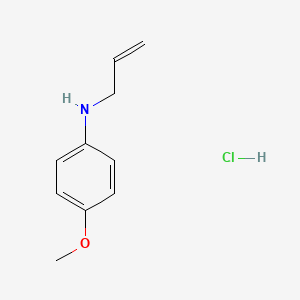
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
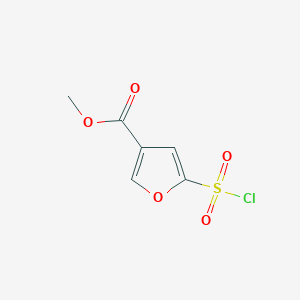
![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
